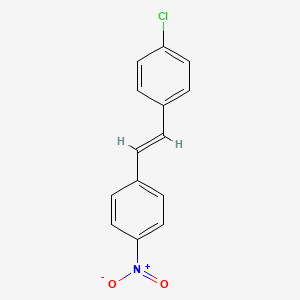

4-Chloro-4'-nitrostilbene

Description

Contextualizing Stilbene (B7821643) Scaffolds within Advanced Organic Chemistry and Materials Science

Stilbene and its derivatives are not merely academic curiosities; they are integral components in the development of advanced materials. wiley.com Their conjugated π-system is responsible for their characteristic fluorescence and photochemical reactivity, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and optical brighteners. researchgate.netwiley-vch.deontosight.ai The inherent rigidity of the stilbene backbone, combined with the potential for cis-trans isomerism, allows for the design of molecular switches and photosensitive materials. researchgate.nettamu.edu In the realm of organic synthesis, the development of efficient and stereoselective methods for constructing the stilbene core, such as the Wittig and Horner-Wadsworth-Emmons reactions, has been a significant area of research. wiley-vch.defu-berlin.deresearchgate.net

The Significance of Substituted Stilbene Systems in Fundamental and Applied Research

The introduction of substituents onto the stilbene framework dramatically influences its electronic and photophysical behavior. acs.orgnih.gov By strategically placing electron-donating and electron-accepting groups, researchers can fine-tune the absorption and emission properties, as well as the nonlinear optical response of these molecules. aip.orgresearchgate.net This "push-pull" architecture leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to many of their applications. acs.orgresearchgate.net The study of substituted stilbenes provides fundamental insights into structure-property relationships in conjugated systems, guiding the design of new materials with tailored functionalities. dntb.gov.uanih.gov

Establishing the Research Focus on 4-Chloro-4'-nitrostilbene as a Prototypical System

This compound serves as an excellent model system for investigating the principles of push-pull stilbenes. researchgate.net The chlorine atom acts as a weak electron-donating group (through resonance) and an electron-withdrawing group (through induction), while the nitro group is a strong electron acceptor. This specific combination gives rise to a molecule with a significant ground-state dipole moment and a large change in dipole moment upon excitation, which are key requirements for second-order nonlinear optical activity. rsc.orgaip.org Its well-defined structure and accessible synthesis have made it a benchmark compound for both experimental and theoretical studies aimed at understanding and predicting the properties of more complex push-pull systems. researchgate.net

Structure

3D Structure

Properties

CAS No. |

3757-16-2 |

|---|---|

Molecular Formula |

C14H10ClNO2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene |

InChI |

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+ |

InChI Key |

WKGWMIAHCAJHPK-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization

Synthetic Methodologies

Two of the most prevalent methods for synthesizing stilbene (B7821643) derivatives, including this compound, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wiley-vch.defu-berlin.de

The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. acs.orgyoutube.com For the synthesis of this compound, this would typically involve the reaction of 4-nitrobenzyltriphenylphosphonium halide with 4-chlorobenzaldehyde (B46862) in the presence of a base. fu-berlin.de A key advantage of the Wittig reaction is its versatility and the mild reaction conditions often employed. fu-berlin.deacs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wiley-vch.dechegg.com This method is often preferred for the synthesis of (E)-alkenes (trans isomers) due to its high stereoselectivity. juliethahn.comnih.gov The synthesis of this compound via the HWE reaction would involve the reaction of a diethyl (4-nitrobenzyl)phosphonate with 4-chlorobenzaldehyde. researchgate.netnih.gov The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.de

Spectroscopic Profile

The structural and electronic properties of this compound are elucidated through various spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Property | Value/Description |

| Molecular Formula | C14H10ClNO2 |

| Molecular Weight | 259.69 g/mol |

| Appearance | Yellow crystalline solid |

| UV-Vis (λmax) | Typically in the range of 350-400 nm, showing a strong intramolecular charge transfer band. |

| ¹H NMR | Characteristic signals for the aromatic protons and the vinylic protons, with coupling constants indicative of the trans configuration. |

| IR Spectroscopy | Characteristic absorption bands for the C=C stretching of the alkene, the C-Cl bond, and the symmetric and asymmetric stretches of the NO2 group. |

Note: Specific spectroscopic values can vary depending on the solvent and experimental conditions.

Photophysical and Photochemical Properties

Photoisomerization and Fluorescence

Like other stilbenes, this compound can undergo trans-cis photoisomerization upon irradiation with UV light. tamu.edu However, the push-pull nature of the molecule also leads to efficient intramolecular charge transfer upon excitation, which competes with isomerization and can lead to fluorescence. researchgate.net The balance between these processes is influenced by the solvent polarity and the specific electronic nature of the substituents. nih.gov

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull stilbenes like this compound often exhibit significant solvatochromism. nih.gov This is because the excited state is more polar than the ground state due to the intramolecular charge transfer. Polar solvents stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.net

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Methanol | Data not available | Data not available |

Note: The table is illustrative. Specific data for this compound would need to be sourced from dedicated experimental studies.

Nonlinear Optical Nlo Properties

Second-Harmonic Generation (SHG)

Second-harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. rsc.org Materials exhibiting SHG must have a non-centrosymmetric crystal structure. rsc.org

The Role of Push-Pull Systems

Push-pull molecules are excellent candidates for SHG materials because the intramolecular charge transfer leads to a large molecular hyperpolarizability (β), a measure of the NLO response of a single molecule. aip.orgresearchgate.net The chloro and nitro groups in this compound create the necessary electronic asymmetry for a significant β value. researchgate.net

| NLO Property | Value |

| Molecular Hyperpolarizability (β) | Significantly non-zero, indicative of NLO activity. |

| SHG Efficiency | Has been shown to be an efficient SHG material in the solid state. researchgate.net |

Note: Specific quantitative values for NLO properties are highly dependent on the measurement technique and the crystalline form of the material.

Applications in Materials Science

Component in NLO Materials

Due to its significant SHG efficiency, this compound and its derivatives are investigated for use in NLO devices, such as frequency doublers for lasers. rsc.orgrsc.orgresearchgate.net Research in this area focuses on controlling the crystal packing to achieve the required non-centrosymmetric arrangement and to maximize the bulk NLO response. researchgate.net

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of push-pull stilbenes to their local environment makes them attractive candidates for fluorescent probes and sensors. For instance, changes in the fluorescence spectrum or quantum yield could be used to report on the polarity of a medium or the presence of specific analytes. acs.org

Q & A

How can researchers design a robust synthesis protocol for 4-chloro-4'-nitrostilbene, and what analytical methods ensure purity and structural fidelity?

Answer:

A common approach involves the Wittig reaction between 4-chlorobenzyltriphenylphosphonium chloride and 4-nitrobenzaldehyde. Key considerations include:

- Reaction conditions : Use anhydrous solvents (e.g., THF) and inert atmosphere to prevent side reactions.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates the trans-isomer from cis-contaminants.

- Characterization : Confirm structure via (e.g., coupling constants for trans-vinylic protons) and HPLC to verify >98% purity. UV-Vis spectroscopy (λ ~ 350 nm) can validate conjugation integrity .

What advanced techniques resolve structural ambiguities in this compound crystals, particularly orientational disorder?

Answer:

Single-crystal X-ray diffraction (XRD) is critical but requires careful analysis:

- Disorder modeling : Refinement software (e.g., SHELXL) can model unequal population ratios of disordered molecules (e.g., 60:40 occupancy) .

- Superstructure detection : Weak reflections in XRD patterns indicate unit-cell doubling, necessitating high-resolution data (e.g., synchrotron sources) to resolve subtle symmetry breaks .

- Complementary methods : Polarized Raman spectroscopy or scanning pyroelectric microscopy (SPEM) maps polarity distribution, revealing sector-specific dipole alignment in crystals .

How do researchers investigate polymorphism and solid-solution formation in this compound derivatives?

Answer:

- Crystallization screening : Vary solvents (e.g., acetone vs. DCM) and cooling rates to isolate polymorphs. DSC/TGA identifies thermal stability differences.

- Computational modeling : Force-field simulations predict solid-solution behavior (e.g., with 4,4'-dinitrostilbene) by analyzing lattice energy and molecular packing compatibility .

- Solid-state NMR : Probes local electronic environments to distinguish polymorphs undetectable by XRD .

What methodologies quantify the nonlinear optical (NLO) properties of this compound?

Answer:

- Hyper-Rayleigh scattering (HRS) : Measures first hyperpolarizability () in solution. Key steps:

- DFT calculations : Validate experimental values by simulating molecular charge-transfer transitions .

How can molecular recognition principles explain unidirectional crystal growth in this compound derivatives?

Answer:

- Polarity-driven growth : SPEM reveals "bipolar" polarity states in {011} sectors, where antiparallel dipole alignment favors unidirectional elongation along the a-axis .

- Kinetic control : Slow cooling promotes preferential attachment of molecules via nitro-chloro dipole interactions.

- Morphological analysis : SEM imaging correlates growth rates with solvent polarity (e.g., ethanol vs. toluene) .

What strategies address contradictory reports on the centrosymmetricity of this compound crystals?

Answer:

- High-resolution XRD : Re-examine Friedel pairs to detect inversion symmetry breaking.

- Piezoresponse force microscopy (PFM) : Maps local polarity at nanoscale, resolving discrepancies from bulk measurements .

- Theoretical validation : Compare experimental polarity with stochastic models predicting disorder-induced symmetry loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.